molecular formula C10H7ClN2 B066640 5-Chloro-2,2'-bipyridine CAS No. 162612-08-0

5-Chloro-2,2'-bipyridine

Cat. No.: B066640
CAS No.: 162612-08-0
M. Wt: 190.63 g/mol
InChI Key: LVLWWCDRDDNKHC-UHFFFAOYSA-N
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Description

5-Chloro-2,2’-bipyridine: is an organic compound with the molecular formula C10H7ClN2 . It is a derivative of bipyridine, where a chlorine atom is substituted at the 5-position of the bipyridine structure. This compound is known for its applications in coordination chemistry, where it acts as a ligand, forming complexes with various metal ions. These complexes are often used in catalysis, materials science, and as intermediates in the synthesis of other chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling , which involves the reaction of pyridyl zinc halides with halogen-substituted pyridines under palladium catalysis . The reaction conditions usually require mild temperatures and the presence of a suitable solvent, such as toluene. Another method is the Suzuki coupling , which uses boronic acids as coupling partners and palladium catalysts to achieve the desired bipyridine derivative .

Industrial Production Methods: Industrial production of 5-Chloro-2,2’-bipyridine often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Derivatives with various functional groups replacing the chlorine atom.

    Coordination Reactions: Metal complexes with specific geometries and properties.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the bipyridine core.

Scientific Research Applications

Chemistry: 5-Chloro-2,2’-bipyridine is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are utilized in catalysis, including cross-coupling reactions and polymerization processes .

Biology and Medicine: In biological research, metal complexes of 5-Chloro-2,2’-bipyridine are studied for their potential as therapeutic agents. These complexes can exhibit antimicrobial, anticancer, and enzyme inhibition properties .

Industry: In the industrial sector, 5-Chloro-2,2’-bipyridine is used in the synthesis of advanced materials, such as conductive polymers and coordination polymers. These materials have applications in electronics, sensors, and as catalysts in various chemical processes .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2,2’-bipyridine is unique due to its specific substitution pattern, which can influence its coordination behavior and reactivity. The presence of the chlorine atom can also affect the electronic properties of the bipyridine core, making it suitable for specific applications in catalysis and materials science .

Properties

IUPAC Name

5-chloro-2-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLWWCDRDDNKHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451243
Record name 5-CHLORO-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162612-08-0
Record name 5-CHLORO-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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